molecular formula C73H109N19O16 B599581 Angiotensin (1-12) (human) CAS No. 136865-09-3

Angiotensin (1-12) (human)

Cat. No.: B599581
CAS No.: 136865-09-3
M. Wt: 1508.792
InChI Key: HUIMDLALQQGEEN-ZOXCJXDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin (1-12) (human) is a novel peptide derived from angiotensinogen, a precursor in the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Proangiotensin-12 is a dodecapeptide, meaning it consists of twelve amino acids, and it has been identified as a precursor to angiotensin II, a potent vasoconstrictor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Proangiotensin-12 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of proangiotensin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and coupling reagents, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Proangiotensin-12 undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proangiotensin-12 has several applications in scientific research:

    Cardiovascular Research: Studying its role in blood pressure regulation and heart disease.

    Renal Research: Investigating its effects on kidney function and fluid balance.

    Pharmacology: Developing new drugs targeting the renin-angiotensin system.

    Biochemistry: Understanding peptide synthesis and degradation pathways.

Mechanism of Action

Proangiotensin-12 exerts its effects by being converted into angiotensin I and subsequently into angiotensin II. Angiotensin II binds to angiotensin II receptors (AT1 and AT2), leading to vasoconstriction, increased blood pressure, and aldosterone secretion. This cascade ultimately regulates cardiovascular and renal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Proangiotensin-12

Proangiotensin-12 is unique because it serves as an alternative precursor to angiotensin II, bypassing the classical renin-dependent pathway. This alternative pathway may have distinct regulatory mechanisms and physiological effects, making proangiotensin-12 a valuable target for research and therapeutic development .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIMDLALQQGEEN-ZOXCJXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H109N19O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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